N-phenylmethoxymethanimine

Beschreibung

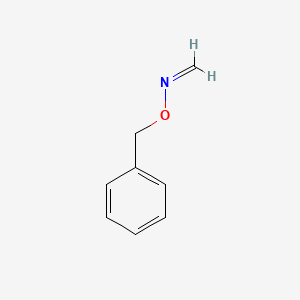

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-phenylmethoxymethanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-9-10-7-8-5-3-2-4-6-8/h2-6H,1,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEUNNNXEJUBNCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=NOCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Phenylmethoxymethanimine

Direct Synthetic Routes to N-phenylmethoxymethanimine

Direct synthetic routes to this compound would typically involve the formation of the core C=N-O-C skeleton in a single key step from readily available starting materials.

The most direct and classical approach to forming the imine bond in this compound is through the condensation of N-phenylhydroxylamine with a suitable one-carbon electrophile that also introduces the methoxy (B1213986) group. nih.govwikipedia.org A plausible and efficient precursor for this purpose is formaldehyde (B43269) dimethyl acetal (B89532). The reaction would likely proceed under acidic catalysis to facilitate the elimination of methanol (B129727) and formation of the desired product.

A variety of catalysts can be employed to promote such condensation reactions. While simple acid catalysis is common, Lewis acids could also be effective. For instance, the use of zinc chloride or other metal triflates has been shown to catalyze the formation of related imine derivatives. Furthermore, iridium complexes have been found to catalyze the transfer hydrogenation of oximes to produce N-alkoxy amines and hydroxylamines, suggesting their potential role in related transformations. rsc.org

Catalytic systems are also crucial in the synthesis of the key precursor, N-phenylhydroxylamine. The selective reduction of nitroaromatics to N-aryl hydroxylamines can be achieved using supported platinum catalysts, such as Pt/SiO2. rsc.org The efficiency of this hydrogenation is often enhanced by the addition of small amounts of amines, like triethylamine, and dimethyl sulfoxide, which helps to prevent the over-reduction to aniline. rsc.org

| Catalyst System | Application | Reference |

| Acid Catalysis | Condensation of hydroxylamines with carbonyls/acetals | nih.gov |

| Platinum on Silica (Pt/SiO2) | Selective reduction of nitroaromatics to hydroxylamines | rsc.org |

| Iridium Complexes | Transfer hydrogenation of oximes | rsc.org |

The successful synthesis of this compound is highly dependent on the quality and reactivity of its precursors. The primary precursors are N-phenylhydroxylamine and a source of a methoxymethylidene group.

N-phenylhydroxylamine Synthesis: The standard preparation of N-phenylhydroxylamine involves the reduction of nitrobenzene (B124822). A common laboratory method utilizes zinc dust in the presence of ammonium (B1175870) chloride. orgsyn.org For larger-scale and more controlled synthesis, catalytic transfer hydrogenation of nitrobenzene using hydrazine (B178648) hydrate (B1144303) as the hydrogen source and rhodium on carbon as the catalyst is a preferred method. orgsyn.org This latter method is advantageous as N-phenylhydroxylamine is thermally unstable and can rearrange under acidic conditions (Bamberger rearrangement); therefore, in-situ generation and reaction are often desirable. orgsyn.org

Optimization of Condensation: The optimization of the condensation step would involve screening various acid catalysts, solvents, and reaction temperatures to maximize the yield of this compound while minimizing side reactions. The choice of the methoxymethylidene source is also critical. While formaldehyde dimethyl acetal is a likely candidate, other reagents such as methoxymethyl chloride could potentially be used, although this would represent a stepwise alkylation rather than a direct condensation.

| Precursor | Synthetic Route | Key Considerations | Reference |

| N-Phenylhydroxylamine | Reduction of nitrobenzene with Zn/NH4Cl | Scalability, purity of product | orgsyn.org |

| N-Phenylhydroxylamine | Catalytic transfer hydrogenation of nitrobenzene (Rh/C, Hydrazine) | Mild conditions, avoids isolation of unstable intermediate | orgsyn.org |

| Methoxymethylidene Source | Formaldehyde dimethyl acetal | Reactivity under acidic conditions | Inferred |

Indirect and Multi-Step Syntheses of this compound

Indirect synthetic strategies involve the formation of the this compound scaffold through a sequence of reactions, often involving the pre-formation of an intermediate which is then converted to the final product.

An alternative to direct condensation is a two-step approach involving an initial condensation to form an oxime, followed by O-alkylation.

Formation of N-phenylmethanimine (Formaldoxime of Aniline) followed by O-methylation: This route is less likely due to the instability of the intermediate N-phenylmethanimine.

Formation of Formaldoxime followed by N-arylation and O-methylation: This is a plausible, though multi-step, approach.

O-Alkylation of a Pre-formed Oxime: A more viable indirect route involves the synthesis of the parent oxime, N-phenylmethanimine oxide (a nitrone), followed by methylation of the oxygen atom. However, a more direct functional group interconversion would be the O-alkylation of a suitable precursor. For instance, O-substituted hydroxylamines can be prepared by the O-alkylation of tert-butyl N-hydroxycarbamate, followed by deprotection. organic-chemistry.org

Another important functional group interconversion is the reaction of N-phenylhydroxylamine with aldehydes to form nitrones. For example, N-phenylhydroxylamine reacts with benzaldehyde (B42025) to form N-phenyl-α-phenylnitrone. rsc.org By analogy, a reaction with formaldehyde would yield the parent nitrone, which could then potentially be methylated.

The synthesis of analogues of this compound, particularly those with substituents on the phenyl ring, can be achieved by starting with appropriately substituted nitrobenzenes. The synthetic routes described above are generally tolerant of a range of functional groups on the aromatic ring.

For example, the synthesis of substituted N-phenylmaleimides has been demonstrated through a two-step process starting from maleic anhydride (B1165640) and a substituted aniline. researchgate.net This highlights the feasibility of incorporating various substituents onto the phenyl ring which could be applied to the synthesis of this compound analogues. The synthesis of other substituted N-aryl compounds, such as N,S-substituted naphthoquinone analogues, further supports the adaptability of these synthetic strategies to create a library of analogous compounds. researchgate.net

| Analogue Type | Synthetic Strategy | Potential Precursors | Reference |

| Substituted Phenyl Ring | Reduction of substituted nitrobenzene followed by condensation | Substituted nitrobenzenes | rsc.orgresearchgate.net |

| Varied O-Alkyl Group | O-alkylation of N-phenylmethanimine oxide with different alkylating agents | N-phenylmethanimine oxide, various alkyl halides | Inferred |

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign methodologies. Several green chemistry principles can be applied to the synthesis of this compound and its precursors.

Solvent-Free Synthesis: The synthesis of oximes, which are structurally related to this compound, has been achieved using solvent-free "grindstone chemistry". d-nb.info In this method, carbonyl compounds are converted to their corresponding oximes in excellent yields by grinding the reactants with hydroxylamine (B1172632) hydrochloride in the presence of bismuth(III) oxide (Bi2O3) at room temperature. d-nb.info This approach minimizes waste and avoids the use of hazardous organic solvents. A similar solvent-free method for oxime synthesis has been reported using antimony(III) oxide (Sb2O3).

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. The synthesis of oximes from aldehydes and ketones with hydroxylamine hydrochloride has been shown to be significantly more efficient under microwave irradiation, often in solvent-free conditions. nih.gov Microwave-assisted synthesis has also been successfully employed for the dehydrogenative coupling of alcohols and amines to produce imines using simple cobalt(II) chloride as a catalyst, offering a greener alternative to traditional heating methods.

Use of Greener Catalysts and Solvents: The use of natural acids as catalysts for oxime synthesis represents another green approach. ijprajournal.com Aqueous extracts of natural products can serve as effective and biodegradable catalysts. ijprajournal.com Furthermore, the development of catalyst-free synthetic methods, for example, the synthesis of N-sulfonylimines mediated by reusable neutral alumina (B75360) as a dehydrating agent in a green solvent, showcases a move towards more sustainable chemical processes.

| Green Chemistry Approach | Description | Example Application | Reference |

| Solvent-Free Synthesis | Grinding reactants together without a solvent, often with a solid catalyst. | Synthesis of oximes using Bi2O3 or Sb2O3. | d-nb.info |

| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reactions, often reducing reaction times and energy consumption. | Synthesis of oximes and imines. | nih.gov |

| Natural Acid Catalysis | Employing acids derived from natural sources as biodegradable catalysts. | Oxime synthesis. | ijprajournal.com |

Reactivity and Mechanistic Investigations of N Phenylmethoxymethanimine

Electrophilic and Nucleophilic Reactivity of N-phenylmethoxymethanimine

Detailed experimental and mechanistic investigations on the electrophilic and nucleophilic reactivity of this compound are not extensively documented in publicly available scientific literature. The inherent reactivity of the imine functionality suggests that the iminyl carbon is electrophilic and susceptible to attack by nucleophiles. The nitrogen atom, with its lone pair of electrons, can exhibit nucleophilic character. However, specific studies detailing the outcomes and mechanisms of such reactions with this compound are not readily found.

[4+1] Cycloaddition Reactions Involving this compound

Specific examples of [4+1] cycloaddition reactions involving this compound are not described in the surveyed literature. This type of reaction typically involves a four-atom component reacting with a one-atom component. While imines can theoretically participate in such reactions, for instance with carbenes or nitrenes, dedicated studies on this compound in this context are absent from the available research.

[4+2] Cycloaddition Reactions Involving this compound

While the Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings, specific studies detailing the participation of this compound as either the diene or dienophile are not prevalent. nih.govmdpi.com In principle, the C=N bond of the imine could act as a dienophile. Transition metal catalysis can facilitate intramolecular [4+2] cycloadditions of nitrogen-containing dienynes to form hydroisoindoles and hydroisoquinolines, demonstrating the utility of related nitrogen-containing functionalities in such transformations. However, direct evidence and mechanistic data for this compound itself are lacking.

Nucleophilic Addition Reactions at the Iminyl Carbon of this compound

The iminyl carbon of this compound is expected to be electrophilic and thus a target for nucleophilic attack. This is a general characteristic of the imine functional group. Nucleophilic addition to imines is a fundamental process in organic chemistry, leading to the formation of a new bond at the carbon atom and a change in its hybridization from sp² to sp³. The reaction of imines with organometallic reagents like Grignard or organolithium reagents is a common method for the synthesis of amines. However, specific experimental data, including reaction conditions, yields, and mechanistic details for the nucleophilic addition of various nucleophiles to this compound, are not available in the reviewed literature.

Pericyclic Reactions and Rearrangements of this compound

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. ebsco.com This class of reactions includes electrocyclizations, cycloadditions, and sigmatropic rearrangements. While these reactions are well-studied for many organic compounds, there is a notable absence of research specifically investigating the pericyclic reactivity and rearrangement pathways of this compound. Sigmatropic rearrangements, which involve the migration of a sigma-bond across a pi-system, are known for various nitrogen-containing compounds, but specific instances involving this compound have not been reported. wikipedia.org

Catalytic Transformations of this compound

The catalytic functionalization of C-H bonds and other transformations of organic molecules using transition metals is a vast and rapidly developing field. elsevierpure.com These methods offer efficient and selective routes to complex molecules.

Transition Metal-Catalyzed Reactions of this compound

There is a lack of specific research on transition metal-catalyzed reactions directly involving this compound. While the broader class of imines can participate in various transition metal-catalyzed processes, such as cross-coupling and C-H activation reactions, dedicated studies focusing on this compound are not present in the available literature. The development of transition metal catalysts for the transformation of diazo compounds and N,N-dialkylnitrosoamines highlights the potential for catalysis in related nitrogen-containing systems, but direct application to this compound remains unexplored in the surveyed research.

Organocatalytic Applications of this compound

No specific studies detailing the use of this compound in organocatalytic reactions were identified. Research in organocatalysis often focuses on the activation of carbonyl compounds, imines, and other functional groups, but the specific application of this compound as a substrate in this context is not described in the available literature.

Radical and Photochemical Reactivity of this compound

Similarly, there is a lack of specific research on the radical and photochemical reactivity of this compound. While the photochemistry of imines and the radical reactions of oxime ethers are known in a general sense, dedicated studies on this compound that would provide detailed research findings, reaction conditions, and product characterization are not available.

Due to the absence of specific data, the creation of data tables and a detailed discussion of research findings for the specified sections is not possible at this time. Further experimental research would be required to elucidate the reactivity of this compound in these areas.

Advanced Spectroscopic and Spectrometric Characterization of N Phenylmethoxymethanimine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of N-phenylmethoxymethanimine

The structural elucidation of a molecule like this compound would heavily rely on Nuclear Magnetic Resonance (NMR) spectroscopy. Standard 1D NMR techniques such as ¹H and ¹³C NMR would provide initial information on the chemical environment of the protons and carbons within the molecule.

Advanced NMR Techniques (2D-NMR, NOESY, HMBC) Applied to this compound

For an unambiguous assignment of all proton and carbon signals, especially in complex molecules, a suite of two-dimensional (2D) NMR experiments is indispensable. wikipedia.org Techniques such as Correlation Spectroscopy (COSY) would reveal proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) would correlate directly bonded proton and carbon atoms. libretexts.org To establish longer-range connectivity, Heteronuclear Multiple Bond Correlation (HMBC) experiments are crucial as they show correlations between protons and carbons separated by two or three bonds. youtube.com Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of nuclei, which is vital for determining the three-dimensional structure of the molecule. harvard.edu A thorough search of scientific literature did not yield any published studies applying these advanced 2D-NMR techniques to this compound.

Stereochemical Assignment via NMR Spectroscopy of this compound Derivatives

The imine functionality in this compound presents the possibility of E/Z isomerism. NMR spectroscopy is a powerful tool for the stereochemical assignment of such isomers. nih.gov For derivatives of this compound, the relative chemical shifts and coupling constants of substituents, as well as through-space correlations observed in NOESY experiments, would allow for the definitive assignment of their stereochemistry. However, no specific derivatives of this compound with detailed NMR analysis for stereochemical assignment have been documented in the reviewed literature.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of this compound

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. researchgate.net An IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the aromatic ring and the methylene (B1212753) group, C=N stretching of the imine, C-O stretching of the ether linkage, and various bending vibrations. researchgate.netacs.org Raman spectroscopy would provide additional information, particularly for non-polar bonds with symmetric vibrations. A detailed vibrational analysis, often supported by computational calculations, would assign specific vibrational frequencies to the corresponding atomic motions. youtube.comgoogle.com No such detailed vibrational analysis for this compound has been found in published research.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis of this compound

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. libretexts.org The PubChem database entry for this compound indicates the availability of a GC-MS spectrum. nih.gov A detailed analysis of the mass spectrum would involve the identification of the molecular ion peak and the elucidation of the fragmentation pathways that lead to the observed fragment ions. Common fragmentation patterns for similar structures often involve cleavage of the C-C bond adjacent to the oxygen atom or rearrangements. harvard.edu However, a peer-reviewed study detailing the specific fragmentation pathways of this compound could not be located.

Electronic Absorption (UV-Vis) and Circular Dichroism (CD) Spectroscopy for Electronic Structure of this compound

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, one would expect to observe absorptions corresponding to π-π* transitions of the phenyl ring and the C=N double bond, as well as n-π* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms. The position and intensity of these absorptions are influenced by the extent of conjugation in the molecule.

Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, is used to study chiral molecules. As this compound itself is not chiral, it would not exhibit a CD spectrum. However, if it were part of a larger chiral molecule or formed a complex with a chiral entity, induced CD signals could be observed. nih.gov No experimental UV-Vis or CD spectra for this compound have been published.

X-ray Crystallography of this compound and its Co-crystals/Derivatives

No Publicly Available Research Found for Theoretical and Computational Studies of this compound

Following a comprehensive search of scientific literature and computational chemistry databases, it has been determined that there are no specific, publicly available theoretical and computational studies focused solely on the chemical compound this compound.

While general principles and methodologies for theoretical and computational chemistry are well-documented openaccessjournals.compurdue.edupeerj.comlu.se, applying them to a specific compound like this compound requires dedicated research. Such studies would typically involve:

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations: These methods are used to investigate the fundamental properties of a molecule. openaccessjournals.commdpi.com For this compound, this would involve calculating its optimal geometry, analyzing the distribution of electrons in its molecular orbitals (HOMO-LUMO analysis), and determining the nature of its chemical bonds. purdue.edu Conformational analysis would identify the most stable three-dimensional shapes (rotamers) of the molecule and the energy barriers between them.

Prediction of Spectroscopic Parameters: Computational methods can predict spectroscopic data (like NMR, IR, and UV-Vis spectra) which are crucial for experimental characterization. mdpi.com

Modeling Reaction Mechanisms: DFT calculations can map out the energetic pathways of chemical reactions, identifying transition states and intermediates to understand how the molecule is formed or how it reacts with other chemical species.

Molecular Dynamics (MD) Simulations: MD simulations are employed to study the physical movements and interactions of atoms and molecules over time. nih.govbonvinlab.orgnih.gov For this compound, MD could be used to simulate its behavior in different solvents or its interaction with biological macromolecules, providing insights into its physical properties and potential applications. nih.govosti.gov

Without published findings from these types of studies for this compound, creating an article that meets the requirements for scientific accuracy and detailed research findings is not possible. Any attempt to do so would involve the fabrication of data and would not represent the current state of scientific knowledge.

Therefore, the article as outlined in the prompt cannot be generated.

Theoretical and Computational Studies of N Phenylmethoxymethanimine

QSAR/QSPR Approaches for N-phenylmethoxymethanimine Analogs

Key Concepts and Methodologies

A typical QSAR/QSPR study involves the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities or properties is chosen.

Descriptor Calculation: A wide array of molecular descriptors, which are numerical representations of the chemical information of a molecule, are calculated. These can be categorized as:

1D Descriptors: Based on the molecular formula (e.g., molecular weight).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., connectivity indices, topological indices).

3D Descriptors: Requiring the 3D coordinates of the atoms (e.g., molecular volume, surface area, and quantum chemical descriptors like HOMO/LUMO energies).

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are employed to build a mathematical equation that links the descriptors to the observed activity or property.

Model Validation: The predictive power of the developed model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

Illustrative Research Findings from Analogous Systems

Studies on various imine derivatives highlight the utility of QSAR in understanding their biological activities. For instance, a QSAR study on a series of quinolon-4(1H)-imine derivatives as antimalarial agents utilized electronic and molecular descriptors obtained from Hartree-Fock calculations. researchgate.netajol.info The best QSAR model developed through MLR analysis was able to correlate the antimalarial activity (pEC50) with specific atomic charges on the quinolone ring. researchgate.netajol.info The resulting equation not only provided insights into the structural features crucial for activity but also served as a predictive tool for designing new, more potent analogs. researchgate.netajol.info

Similarly, QSAR studies on N-substituted imidacloprid (B1192907) derivatives, which contain an imine-like functionality, have been successful in elucidating the relationship between their structure and insecticidal activity. rsc.org These models often reveal the importance of molecular size, shape, and the capacity to form hydrogen bonds in determining the biological potency. rsc.org

A hypothetical QSAR study on this compound analogs could involve synthesizing a series of derivatives with substitutions on the phenyl ring and modifications to the methoxy (B1213986) group. By measuring a specific biological activity (e.g., antifungal, herbicidal), a QSAR model could be constructed. The descriptors in such a model might include:

Electronic Descriptors: Hammett constants (σ) for phenyl ring substituents, atomic charges, and dipole moment.

Steric Descriptors: Molar refractivity (MR) and Taft steric parameters (Es).

Lipophilic Descriptors: The partition coefficient (logP).

Quantum Chemical Descriptors: Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO gap.

The resulting QSAR equation would quantify the contribution of these properties to the observed activity, enabling the prediction of activity for yet-to-be-synthesized compounds.

Interactive Data Table: Exemplary Descriptors for a Hypothetical QSAR Study of this compound Analogs

| Derivative | Substituent (R) | logP | HOMO (eV) | LUMO (eV) | Predicted Activity (Hypothetical Units) |

| 1 | H | 2.1 | -8.5 | -0.5 | 5.2 |

| 2 | 4-Cl | 2.8 | -8.7 | -0.8 | 6.1 |

| 3 | 4-OCH3 | 1.9 | -8.2 | -0.3 | 4.8 |

| 4 | 4-NO2 | 2.0 | -9.1 | -1.5 | 7.5 |

| 5 | 2-CH3 | 2.5 | -8.4 | -0.4 | 5.5 |

Note: The data in this table is purely hypothetical and for illustrative purposes only.

In Silico Design of Novel this compound Derivatives

In silico design leverages computational techniques to conceptualize and evaluate new molecules with desired properties before their actual synthesis, thereby saving time and resources. The process is often guided by findings from theoretical and QSAR/QSPR studies.

Workflow for In Silico Design

Target Identification and Understanding: If the goal is to design a bioactive compound, the biological target (e.g., an enzyme or receptor) is identified. Molecular docking studies are then performed to understand the binding mode of a template or lead compound.

Lead Identification and Optimization: A starting molecule, or "lead," which could be this compound itself or a known active compound, is selected.

Derivative Generation: Virtual libraries of novel derivatives are created by systematically modifying the lead structure. This can involve adding or substituting functional groups at various positions.

Computational Screening: The generated derivatives are computationally screened for their potential to be effective. This typically involves:

Molecular Docking: To predict the binding affinity and orientation of the derivatives within the active site of a biological target.

ADMET Prediction: To assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of the designed molecules. This helps in identifying candidates with favorable pharmacokinetic profiles.

Selection of Promising Candidates: Based on the results of the computational screening, a small number of the most promising derivatives are selected for synthesis and experimental testing.

Application to this compound

The in silico design of novel this compound derivatives would begin with a defined objective, for example, to develop a new fungicide. Drawing from studies on other antifungal imines, one might hypothesize that this compound could inhibit a key fungal enzyme, such as ergosterol (B1671047) biosynthesis enzymes. tandfonline.com

The design process would then proceed as follows:

A 3D model of the target fungal enzyme would be obtained or constructed.

this compound would be docked into the active site of the enzyme to predict its binding mode.

Based on the docking results, modifications to the this compound scaffold would be proposed to enhance its interactions with the active site residues. For instance, adding hydrogen bond donors or acceptors, or introducing bulky groups to fill hydrophobic pockets.

A virtual library of these new derivatives would be generated and subjected to docking simulations to estimate their binding affinities.

Interactive Data Table: Hypothetical In Silico Screening of Designed this compound Derivatives

| Derivative ID | Modification | Docking Score (kcal/mol) | Predicted ADMET Risk |

| NPM-01 | 4-OH on phenyl ring | -7.2 | Low |

| NPM-02 | 3,4-diCl on phenyl ring | -8.5 | Moderate |

| NPM-03 | Naphthyl instead of phenyl | -8.1 | High |

| NPM-04 | O-ethyl instead of O-methyl | -6.8 | Low |

| NPM-05 | 2-F on phenyl ring | -7.5 | Low |

Note: The data in this table is purely for illustrative purposes and represents a hypothetical screening scenario.

The derivatives with the best docking scores and acceptable ADMET profiles (e.g., NPM-02 and NPM-05 in the hypothetical table) would be prioritized for synthesis. This rational, computer-aided approach significantly increases the probability of discovering novel compounds with the desired biological activity. nih.govjuniperpublishers.com

Applications of N Phenylmethoxymethanimine in Complex Organic Synthesis

N-phenylmethoxymethanimine as a Chiral Auxiliary or Ligand Precursor

A thorough review of scientific databases and chemical literature did not yield any specific examples or detailed research findings where this compound is employed as a chiral auxiliary or as a precursor for chiral ligands. The concept of a chiral auxiliary involves its temporary incorporation into a prochiral substrate to direct a stereoselective reaction, a role that has not been documented for this particular compound. wikipedia.orgsigmaaldrich.com Similarly, its potential to be transformed into a ligand for asymmetric catalysis remains unexplored in the surveyed literature.

This compound as a Building Block in Heterocycle Synthesis

The synthesis of heterocyclic compounds is a cornerstone of medicinal and materials chemistry. nih.govresearchgate.netopenmedicinalchemistryjournal.com However, specific methodologies detailing the use of this compound as a foundational component for constructing such cyclic frameworks are not described in the available scientific literature.

Synthesis of Nitrogen-Containing Heterocycles via this compound

While numerous strategies exist for the synthesis of nitrogen-containing heterocycles, a specific pathway originating from this compound is not documented. mdpi.comunimi.it General methods often involve reactions like cycloadditions, cyclocondensations, or transition-metal-catalyzed cyclizations, but the participation of this compound in these transformations has not been reported. researchgate.net

Access to Polycyclic Architectures Utilizing this compound

The construction of complex polycyclic systems often relies on intricate synthetic sequences. nih.gov There is currently no evidence in the scientific literature to suggest that this compound has been utilized as a key building block or intermediate in the assembly of such complex molecular architectures.

This compound in Total Synthesis Methodologies

Total synthesis, the complete chemical synthesis of complex organic molecules from simple precursors, often showcases novel synthetic strategies and reagents. wikipedia.org An examination of the literature on total synthesis does not reveal any instances where this compound plays a pivotal role in the synthetic route to a natural product or other complex target molecule.

Stereoselective Transformations Facilitated by this compound

The control of stereochemistry is a critical aspect of modern organic synthesis. wikipedia.org Beyond its potential, and currently undocumented, use as a chiral auxiliary, there are no reports of this compound itself facilitating other types of stereoselective transformations, such as acting as an organocatalyst or a directing group in a substrate-controlled reaction.

Derivatization and Analogue Synthesis of N Phenylmethoxymethanimine

Structural Modifications of the N-phenyl Moiety in N-phenylmethoxymethanimine

The N-phenyl group of this compound presents a versatile canvas for structural modifications. The introduction of substituents onto this aromatic ring can profoundly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its biological activity and pharmacokinetic properties.

A variety of synthetic methodologies can be employed to achieve these modifications. Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts alkylation or acylation, allow for the direct introduction of functional groups onto the phenyl ring. The position of substitution (ortho, meta, or para) is governed by the directing effects of the methoxymethanimine group and any existing substituents.

For instance, the synthesis of N-(4-nitrophenyl)methoxymethanimine can be achieved by treating this compound with a mixture of nitric acid and sulfuric acid. Subsequent reduction of the nitro group to an amine opens up a plethora of further derivatization possibilities, including acylation, sulfonylation, and diazotization followed by substitution.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, offer powerful tools for creating carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the use of a pre-functionalized phenyl ring, such as a bromo- or iodo-substituted this compound, which can then be coupled with a wide range of boronic acids, alkenes, or amines.

Table 1: Examples of Structural Modifications of the N-phenyl Moiety

| Substituent | Position | Synthetic Method | Potential Impact |

| -NO₂ | para | Nitration | Electron-withdrawing, potential for further functionalization |

| -Cl | ortho, para | Halogenation | Increased lipophilicity, altered electronic profile |

| -CH₃ | para | Friedel-Crafts Alkylation | Increased lipophilicity, steric bulk |

| -C(O)CH₃ | para | Friedel-Crafts Acylation | Electron-withdrawing, potential for further modification |

| -B(OH)₂ | meta | Iridium-catalyzed borylation | Intermediate for Suzuki coupling |

| -NH₂ | para | Reduction of nitro group | Increased polarity, site for further derivatization |

Functionalization at the Methoxymethanimine Core of this compound

One approach to modifying the core is through substitution at the imine carbon. This can be challenging due to the inherent stability of the C=N bond. However, under specific conditions, it is possible to introduce small alkyl or aryl groups. This often requires the synthesis of the desired oxime from a corresponding aldehyde or ketone, followed by O-methylation.

Alterations to the methoxy (B1213986) group (-OCH₃) can also be explored. Demethylation to the corresponding N-hydroxy imine can be achieved using reagents like boron tribromide. The resulting hydroxyl group can then be re-alkylated with different alkyl halides to introduce longer or more complex ether functionalities. This modification can impact the molecule's solubility and metabolic stability.

Furthermore, the nitrogen atom of the oxime ether can be a target for functionalization, although its lone pair is involved in resonance with the C=N double bond, reducing its nucleophilicity. Under forcing conditions, quaternization with strong alkylating agents might be possible, leading to the formation of iminium salts.

Table 2: Examples of Functionalization at the Methoxymethanimine Core

| Modification | Reagents | Resulting Functional Group | Potential Impact |

| Imine Carbon Substitution | Synthesis from substituted aldehyde | C(R)=N-O-CH₃ | Altered steric and electronic properties |

| O-Demethylation | Boron tribromide (BBr₃) | C=N-OH | Increased polarity, hydrogen bond donor |

| O-Alkylation (post-demethylation) | Alkyl halide (e.g., ethyl iodide) | C=N-O-R | Modified lipophilicity and steric bulk |

| N-Quaternization | Strong alkylating agent (e.g., methyl triflate) | C=N⁺(R)-O-CH₃ | Increased polarity, potential change in biological target interaction |

Synthesis of Stereoisomers and Enantiomerically Pure this compound Derivatives

The C=N double bond in this compound and its derivatives can give rise to stereoisomerism in the form of (E) and (Z) isomers. The relative orientation of the phenyl group and the methoxy group with respect to the double bond can significantly influence the molecule's three-dimensional shape and its interaction with biological targets.

The synthesis of specific stereoisomers typically relies on stereoselective synthetic methods. The reaction of an aldehyde with O-methylhydroxylamine can often lead to a mixture of (E) and (Z) isomers. The ratio of these isomers can be influenced by reaction conditions such as temperature, solvent, and the presence of catalysts. Separation of the resulting isomers can be achieved through chromatographic techniques like column chromatography or high-performance liquid chromatography (HPLC).

For derivatives of this compound that contain a chiral center, for example, through substitution on the phenyl ring with a chiral moiety, the synthesis of enantiomerically pure compounds becomes a critical consideration. This can be accomplished through several strategies:

Chiral Pool Synthesis: Utilizing readily available enantiomerically pure starting materials.

Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in a key bond-forming reaction.

Chiral Resolution: Separating a racemic mixture of enantiomers using a chiral resolving agent or chiral chromatography.

The absolute configuration of the resulting enantiomers is typically determined using techniques such as X-ray crystallography or by comparison with known standards.

Bioisosteric Replacements in this compound Analogues

Bioisosteric replacement is a powerful strategy in medicinal chemistry where a functional group or a substituent is replaced by another with similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic profile.

In the context of this compound analogues, several bioisosteric replacements can be envisioned:

For the N-phenyl Moiety:

The phenyl ring can be replaced by various other aromatic or heteroaromatic systems. For example, replacing the phenyl ring with a pyridine (B92270) ring introduces a nitrogen atom, which can act as a hydrogen bond acceptor and alter the molecule's solubility and basicity. Other common bioisosteres for the phenyl group include thiophene, furan, and pyrazole (B372694) rings. These replacements can lead to novel intellectual property and may improve interactions with biological targets.

For the Methoxymethanimine Core:

The oxime ether functionality can be replaced with other groups that mimic its size, shape, and electronic properties. For instance, an amide bond (-C(O)NH-) can be considered a bioisostere for the C=N-O- linkage, as both can participate in hydrogen bonding. Other potential bioisosteres include hydrazones (-C=N-NH-), thioamides (-C(S)NH-), and various five-membered heterocyclic rings. The choice of bioisostere will depend on the specific goals of the analogue design, such as improving metabolic stability or altering the hydrogen bonding pattern.

Table 3: Potential Bioisosteric Replacements in this compound Analogues

| Original Moiety | Bioisosteric Replacement | Rationale |

| Phenyl | Pyridyl | Introduces hydrogen bond acceptor, alters electronics and solubility |

| Phenyl | Thienyl | Alters electronic properties and lipophilicity |

| Methoxymethanimine | Amide (-C(O)NHR) | Mimics hydrogen bonding potential, potentially improves metabolic stability |

| Methoxymethanimine | Hydrazone (-C=N-NHR) | Similar size and shape, different electronic and hydrogen bonding properties |

The rational application of these derivatization and analogue synthesis strategies is crucial for the systematic exploration of the chemical space surrounding this compound. Each modification offers the potential to unlock new pharmacological properties and provides valuable insights into the structure-activity relationships of this class of compounds.

Emerging Research Directions and Future Perspectives for N Phenylmethoxymethanimine

Integration of N-phenylmethoxymethanimine into Advanced Materials Science

There is currently no publicly available research detailing the integration of this compound into the field of advanced materials science. The scientific literature lacks studies on its potential use as a monomer for polymerization, a component in the formation of functional coatings, or as a building block for porous materials or liquid crystals. Consequently, no data exists on the material properties, such as thermal stability, mechanical strength, or optical and electronic characteristics, that might arise from incorporating this imine derivative into material frameworks.

This compound in Flow Chemistry and Microreactor Technologies

The application of this compound within the domains of flow chemistry and microreactor technologies is another area where research is absent. Continuous flow processes and microreactors offer significant advantages in terms of reaction control, safety, and scalability. However, no studies have been published that investigate the synthesis of this compound using these modern techniques, nor are there reports on its use as a reagent or precursor in continuous-flow reactions. This indicates a significant gap in the exploration of its synthetic accessibility and reactivity under these advanced processing conditions.

Green and Sustainable Methodologies in this compound Chemistry

The principles of green and sustainable chemistry focus on developing environmentally benign chemical processes. Current time information in Bangalore, IN. This includes the use of renewable feedstocks, atom-economical reactions, and the reduction of waste. A review of the literature reveals no specific research focused on developing green and sustainable synthetic routes to this compound. There is a lack of studies exploring alternative, more environmentally friendly solvents, catalysts, or reaction conditions for its preparation.

Untapped Reactivity Patterns of this compound

While the fundamental reactivity of imines is a well-established area of organic chemistry, the specific and potentially unique reactivity patterns of this compound remain largely untapped. There is a scarcity of research on its behavior in cycloaddition reactions, its utility as a precursor for generating novel heterocyclic systems, or its participation in C-H activation or cross-coupling reactions. The influence of the methoxy (B1213986) group on the imine's electronic properties and subsequent reactivity has not been systematically investigated.

Overcoming Synthetic Challenges in this compound Research

Given the limited number of studies on this compound, the specific synthetic challenges associated with its preparation and derivatization are not well-documented in the scientific literature. While general methods for imine synthesis are known, any particular difficulties, such as low yields, substrate limitations, or purification issues specific to this compound, have not been the subject of dedicated research articles. Therefore, there are no published strategies or novel methodologies aimed at overcoming such potential challenges.

Q & A

Basic Research Questions

Q. What are the methodological steps for synthesizing N-phenylmethoxymethanimine in laboratory settings?

- Answer : A common approach involves condensation reactions between phenylmethanamine derivatives and methoxy-containing aldehydes or ketones under reflux conditions. Acid catalysts (e.g., HCl) or dehydrating agents (e.g., molecular sieves) can enhance yield. Solvent selection (e.g., ethanol or toluene) and temperature control (80–120°C) are critical to minimize side products. Post-synthesis purification via column chromatography or recrystallization ensures purity .

Q. Which spectroscopic techniques are essential for characterizing This compound?

- Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms imine bond formation (δ ~8–9 ppm for C=N protons) .

- Infrared Spectroscopy (IR) : A strong absorption band near 1640–1680 cm⁻¹ confirms the C=N stretch .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

Q. How should researchers handle This compound to ensure safety and stability?

- Answer : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis. Use PPE (gloves, goggles) and work in a fume hood. In case of exposure, follow SDS protocols: rinse skin/eyes with water, seek medical attention for inhalation, and consult poison control .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of This compound in novel reactions?

- Answer :

- Density Functional Theory (DFT) : Calculate thermodynamic parameters (ΔfH°, ΔrG°) to predict reaction feasibility. Software like Gaussian or ORCA models electron density and transition states .

- Molecular Dynamics (MD) : Simulate solvation effects and reaction pathways in polar vs. non-polar solvents .

Q. What strategies resolve contradictions in thermodynamic data for This compound across studies?

- Answer :

- Data Triangulation : Compare enthalpy (ΔrH°) and entropy (ΔrS°) values from multiple sources (e.g., NIST, peer-reviewed journals) .

- Reproducibility Protocols : Standardize measurement conditions (temperature, solvent purity) and use calibrated instruments .

- Error Analysis : Quantify uncertainties in calorimetry or gas-phase measurements using statistical tools .

Q. How can reaction conditions be optimized for This compound in multi-step syntheses?

- Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables (catalyst loading, solvent polarity, temperature). Response Surface Methodology (RSM) identifies optimal conditions .

- In-situ Monitoring : Employ techniques like FTIR or Raman spectroscopy to track intermediate formation and adjust parameters dynamically .

Q. What advanced chromatographic methods validate the purity of This compound?

- Answer :

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) and gradient elution (acetonitrile/water) to separate impurities .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Detect volatile degradation products (e.g., methoxybenzaldehyde) with electron ionization .

Q. How do electronic effects of substituents influence the stability of This compound derivatives?

- Answer :

- Hammett Analysis : Quantify substituent effects (σ values) on hydrolysis rates. Electron-withdrawing groups (e.g., nitro) destabilize the imine bond, while electron-donating groups (e.g., methoxy) enhance stability .

- Accelerated Stability Testing : Expose derivatives to elevated temperatures/humidity and monitor degradation via LC-MS .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.